2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol
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Overview
Description
2-(2-Hydroxyphenyl)-3-furylmethanone: is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a furan ring, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenyl)-3-furylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with furfural in the presence of a base to form the intermediate compound, which is then reacted with morpholine under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones.
Reduction: The furan ring can be reduced to tetrahydrofuran under hydrogenation conditions.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted morpholino derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(2-Hydroxyphenyl)-3-furylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .
Medicine: In medicinal chemistry, 2-(2-Hydroxyphenyl)-3-furylmethanone is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)-3-furylmethanone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. The morpholino group enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid: This compound shares a similar furan ring structure but differs in its functional groups.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with different substituents, used in antimycobacterial research.
Uniqueness: What sets 2-(2-Hydroxyphenyl)-3-furylmethanone apart is its combination of a hydroxyphenyl group, a furan ring, and a morpholino group
Properties
IUPAC Name |
[2-(2-hydroxyphenyl)furan-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-13-4-2-1-3-11(13)14-12(5-8-20-14)15(18)16-6-9-19-10-7-16/h1-5,8,17H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUZTRAOUXNCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(OC=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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